ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate
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Overview
Description
CVT 3127 is a chemical compound known for its potential applications in various scientific fields. It is a small-molecule renin inhibitor developed for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure and electrolyte balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVT 3127 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions for CVT 3127 are proprietary and not publicly disclosed. general methods for synthesizing renin inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures.
Industrial Production Methods
Industrial production of CVT 3127 would likely involve large-scale chemical synthesis using batch or continuous flow processes. These methods ensure the consistent production of high-purity compounds. The process would include rigorous quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CVT 3127 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
CVT 3127 has several scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of renin inhibition and to develop new renin inhibitors.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation and kidney function.
Medicine: Explored as a potential therapeutic agent for treating hypertension and kidney disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
CVT 3127 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, CVT 3127 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and a decrease in the workload on the heart and kidneys.
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor used to treat hypertension.
SPH3127: A novel direct renin inhibitor with similar applications.
Uniqueness
CVT 3127 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It may offer advantages in terms of potency, selectivity, and safety profile compared to other renin inhibitors.
Biological Activity
Ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This compound includes an ethyl ester group, a pyrazole moiety, and a purine derivative, with a molecular formula of C₁₃H₁₅N₅O₅ and a molecular weight of approximately 283.24 g/mol .
The compound exhibits significant biological activity primarily through interactions with adenosine receptors (ARs). Research suggests that compounds with similar structures can act as either agonists or antagonists for various adenosine receptor subtypes. These receptors are implicated in numerous physiological processes, including:
- Immunomodulation : Adenosine receptors play a crucial role in regulating immune responses.
- Neuroprotection : They are involved in neuroprotective mechanisms against various neurological disorders.
- Cardiovascular Effects : Adenosine signaling influences heart rate and vascular tone.
Comparative Biological Activity
The following table summarizes the biological activity of this compound in comparison to related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl Compound | Ethyl ester, pyrazole ring, purine base | Adenosine receptor modulation | Combination of pyrazole and carbohydrate moiety |
6-Aminoadenosine | Purine base with amino group | Adenosine receptor agonist | Directly derived from adenosine |
2-Chloroadenosine | Chlorinated purine derivative | Non-selective AR agonist | High affinity for A1 and A2A receptors |
PSB Family Compounds | Various substitutions on purines | Selective AR agonists | High selectivity for specific receptor subtypes |
The unique combination of the pyrazole ring and carbohydrate moiety in ethyl 1-{6-amino...} may influence its binding characteristics and biological effects compared to other compounds .
Case Studies and Research Findings
- Adenosine Receptor Agonism : Studies have demonstrated that ethyl 1-{6-amino...} can selectively activate certain adenosine receptor subtypes. This activity has potential implications for therapeutic applications in treating inflammatory diseases and neurodegenerative disorders .
- Pharmacological Profiles : Research indicates that this compound exhibits a pharmacological profile that suggests its utility as a drug candidate for modulating immune responses. In vitro studies have shown significant modulation of cytokine release from immune cells upon treatment with the compound .
- Therapeutic Potential : Ongoing studies are evaluating the potential of this compound in various disease models. Preliminary results indicate promising outcomes in models of rheumatoid arthritis and multiple sclerosis due to its immunomodulatory effects .
Properties
IUPAC Name |
ethyl 1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLTIXYQGANFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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